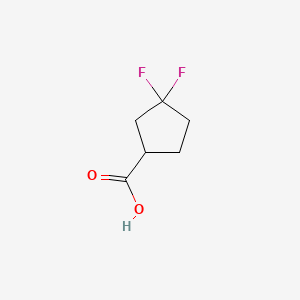

3,3-Difluorocyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695256 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-05-9 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Difluorocyclopentanecarboxylic acid chemical properties

An In-depth Technical Guide to 3,3-Difluorocyclopentanecarboxylic Acid

Introduction

This compound is a fluorinated organic compound featuring a cyclopentane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₆H₈F₂O₂.[2][3] The presence of the gem-difluoro group imparts unique physicochemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the compound's properties, such as acidity and lipophilicity.[1] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈F₂O₂ | [2][3][4] |

| Molecular Weight | 150.12 g/mol | [1][3][4] |

| Appearance | Colorless liquid, crystalline solid, or oil | [2][4] |

| Melting Point | Approximately -3 °C | [2] |

| Boiling Point | 123-125 °C[2] or 222.6 ± 40.0 °C (Predicted) | [2][4] |

| Density | Approximately 1.22 g/cm³[2] or 1.29-1.3 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 3.85 ± 0.40 (Predicted) | [2][4] |

| Solubility | Soluble in water, alcohols, ketones, and ethers.[2] Slightly soluble in DMSO and Methanol. | [2][4] |

| LogP | 0.24 | |

| Flash Point | 88.4 ± 27.3 °C | |

| Storage Temperature | 2-8°C | [2][4] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: Protons on the carbon adjacent to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range.[5][6]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid typically shows a signal in the range of 160-180 ppm.[5][6][7]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a carboxylic acid is expected between 1650 and 1850 cm⁻¹.[6]

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.

Chemical Reactivity and Stability

This compound is relatively stable at room temperature.[2] However, it is also described as being unstable at room temperature and possessing corrosive and irritating properties.[2] The presence of the electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group.[1] This compound can participate in typical carboxylic acid reactions, such as esterification and amide bond formation.

Applications in Drug Development and Research

This fluorinated carboxylic acid is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The gem-difluoro group can enhance metabolic stability and binding affinity of a drug molecule to its target by acting as a bioisostere for a carbonyl group or by influencing the conformation of the cyclopentane ring.[8] It is used in the preparation of linked bisimidazoles and bisbenzimidazoles.[1][4] The rigid, non-planar core of the difluorocyclopentane scaffold is useful for probing protein binding pockets.[9]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach can be inferred, and a representative protocol for the synthesis of a similar compound, 3,3-difluorocyclobutanecarboxylic acid, is available.[10] Additionally, a protocol for the spectroscopic analysis of a related compound is provided.

Representative Synthesis of a Difluorocycloalkanecarboxylic Acid

This protocol is adapted from the synthesis of 3,3-difluorocyclobutanecarboxylic acid via hydrolysis of its ethyl ester.[10]

-

Dissolution: Dissolve sodium hydroxide (NaOH, 2.2 equivalents) in a 1:1 mixture of methanol (MeOH) and water (H₂O).

-

Reaction: Add the corresponding ethyl ester of this compound (1.0 equivalent) to the NaOH solution at room temperature.

-

Stirring: Stir the resulting mixture at room temperature for 15 hours.

-

Work-up:

-

Reduce the volume of the reaction mixture by half using a rotary evaporator.

-

Acidify the mixture to a pH of 1 using concentrated hydrochloric acid (HCl).

-

Extract the product with dichloromethane (CH₂Cl₂).

-

-

Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the carboxylic acid.

Spectroscopic Analysis Workflow

The following protocol outlines the general steps for the spectroscopic characterization of this compound.[11]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.[11]

-

IR (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[11]

-

MS (ESI): Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to aid in protonation.[11]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory.

-

Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.

-

-

Data Analysis and Interpretation:

-

Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon environments.

-

Identify the characteristic functional group frequencies in the IR spectrum, particularly the C=O and O-H stretches of the carboxylic acid.

-

Determine the mass-to-charge ratio of the molecular ion and key fragments from the mass spectrum to confirm the molecular weight and aspects of the structure.

-

Safety Information

This compound is considered to have some corrosive and irritating properties.[2] GHS hazard statements indicate that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[2]

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Use of this compound as a building block in drug discovery.

References

- 1. CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic ac… [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

physical properties of 3,3-Difluorocyclopentanecarboxylic acid

An In-depth Technical Guide to the Physical Properties of 3,3-Difluorocyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this fluorinated building block. The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, including acidity, lipophilicity, and metabolic stability, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]

Chemical Identity

-

IUPAC Name: 3,3-difluorocyclopentane-1-carboxylic acid[4]

-

Molecular Weight: 150.12 g/mol [4]

-

SMILES: C1CC(C(C1)C(=O)O)(F)F[4]

-

InChI Key: DXLZFZGHXIZHFB-UHFFFAOYSA-N[4]

Physicochemical Properties

The introduction of gem-difluoro substitution on the cyclopentane ring significantly influences the compound's physical and chemical characteristics. The following table summarizes the available quantitative data.

| Property | Value | Source / Notes |

| Appearance | Colorless liquid, crystalline solid, or oil | [5][6] |

| Melting Point | ~ -3 °C | [5] |

| Boiling Point | 123-125 °C | [5] |

| 222.6 ± 40.0 °C | (Predicted)[6][7] | |

| Density | ~ 1.22 g/cm³ | [5] |

| 1.29 ± 0.1 g/cm³ | (Predicted)[5][6] | |

| 1.3 ± 0.1 g/cm³ | [7] | |

| pKa | 3.85 ± 0.40 | (Predicted)[5][6] |

| LogP | 0.24 | [7] |

| Flash Point | 88.4 ± 27.3 °C | [7] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [7] |

| Refractive Index | 1.427 | [7] |

| Solubility | Soluble in water, alcohols, ketones, and ethers. | [5] |

| Slightly soluble in DMSO and Methanol. | [5][6] |

Experimental Protocols

Determination of Melting Point

A calibrated differential scanning calorimeter (DSC) is typically used. The sample is hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset temperature of the melting endotherm is recorded as the melting point. Alternatively, a capillary melting point apparatus can be used for visual determination.

Determination of Boiling Point

The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded. For small quantities, a micro boiling point apparatus can be utilized.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Synthesis Protocol

A method for the preparation of this compound involves the reaction of cyclopentanone with hydrofluoric acid.[5]

-

Reaction Scheme:

-

Cyclopentanone + Hydrofluoric Acid → this compound

-

-

General Procedure: Caution: Hydrofluoric acid is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized laboratory with appropriate safety equipment. The reaction typically involves the treatment of cyclopentanone with a fluorinating agent such as hydrofluoric acid, often in the presence of a catalyst or under specific temperature and pressure conditions. The product is then isolated and purified using standard techniques like extraction and distillation or crystallization.

Logical and Experimental Workflows

The following diagrams illustrate logical workflows relevant to the synthesis and characterization of this compound.

Caption: General experimental workflow for the physicochemical characterization of a compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic ac… [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 7. CAS#:1408057-45-3 | (1S)-3,3-difluorocyclopentane-1-carboxylic acid | Chemsrc [chemsrc.com]

A Technical Guide to 3,3-Difluorocyclopentanecarboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluorocyclopentanecarboxylic acid, a fluorinated organic compound with growing interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and a plausible multi-step synthesis pathway. Experimental protocols for the synthesis of key intermediates are provided, culminating in a proposed method for the final oxidation to the target carboxylic acid. The strategic incorporation of gem-difluoro groups can enhance the metabolic stability and binding affinity of drug candidates, making this compound a valuable building block for novel therapeutics.

Introduction

This compound is a carbocyclic compound featuring a cyclopentane ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position. The presence of the gem-difluoro moiety imparts unique electronic properties and conformational constraints, making it an attractive scaffold in the design of bioactive molecules. Fluorination is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a technical resource for researchers interested in the synthesis and application of this versatile building block.

IUPAC Name and Chemical Structure

-

IUPAC Name: 3,3-difluorocyclopentane-1-carboxylic acid[1]

-

Synonyms: this compound, 3,3-Difluorocyclopentaecarboxylic acid[1]

-

CAS Number: 1260897-05-9

-

Molecular Formula: C₆H₈F₂O₂[2]

-

Canonical SMILES: C1C(C(C1)(F)F)C(=O)O[1]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 150.12 g/mol | [1] |

| Appearance | Colorless liquid or crystalline solid | [2] |

| Boiling Point | ~222.6 °C (Predicted) | [3] |

| Density | ~1.29 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and some organic solvents (alcohols, ketones, ethers) | [2] |

| pKa | 3.85 ± 0.40 (Predicted) | [3] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from diethyl 2,2-difluoroadipate. The key intermediate, 3,3-difluorocyclopentanone, is first synthesized and then oxidized to the desired carboxylic acid.

Logical Workflow for Synthesis

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanone

This protocol is adapted from the synthesis of the precursor for 3,3-difluorocyclopentanamine hydrochloride.

Step 1: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

-

Materials: Diethyl 2,2-difluoroadipate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Toluene, Concentrated hydrochloric acid (HCl), Ethyl acetate, Brine.

-

Procedure:

-

In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium ethoxide in anhydrous ethanol and cool to 0-5 °C.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Step 2: Hydrolysis and Decarboxylation

-

Materials: Crude β-keto ester from Step 1, Hydrochloric acid solution, Dichloromethane.

-

Procedure:

-

To the crude β-keto ester, add a solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

-

The crude 3,3-difluorocyclopentanone can be purified by vacuum distillation.

-

Proposed Experimental Protocol: Oxidation to this compound

The conversion of 3,3-difluorocyclopentanone to the corresponding carboxylic acid can be achieved via a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.

Step 3a: Baeyer-Villiger Oxidation

-

Materials: 3,3-Difluorocyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution.

-

Procedure:

-

Dissolve 3,3-difluorocyclopentanone in dichloromethane in a round-bottom flask.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone.

-

Step 3b: Hydrolysis of the Lactone

-

Materials: Crude lactone from Step 3a, Sodium hydroxide solution, Hydrochloric acid.

-

Procedure:

-

Dissolve the crude lactone in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The introduction of the 3,3-difluoro-cyclopentyl moiety can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic oxidation, potentially increasing the half-life of a drug.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Influence Conformation: The cyclopentane ring imposes conformational constraints, and the gem-difluoro group can further influence the ring's pucker, potentially leading to a more bioactive conformation for improved target binding.

-

Act as a Bioisostere: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, which can be useful in lead optimization.

It is an intermediate in the preparation of linked bisimidazoles and bisbenzimidazoles, which are classes of compounds with a wide range of biological activities.[1][4]

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is corrosive and an irritant.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a promising building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the gem-difluoro group on a cyclopentane ring, offer medicinal chemists a valuable tool for modulating the properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this compound, enabling further exploration of its potential in drug discovery and development.

References

In-Depth Technical Guide: Properties and Applications of a Core Moiety in Muscarinic M4 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of compounds derived from the core chemical entity associated with CAS number 1260897-05-9. This molecule, 3,3-difluorocyclopentane-1-carboxylic acid, serves as a critical building block in the development of advanced therapeutic agents, particularly positive allosteric modulators (PAMs) of the muscarinic M4 receptor.

Core Chemical Entity: 3,3-Difluorocyclopentane-1-carboxylic Acid

The foundational molecule, 3,3-difluorocyclopentane-1-carboxylic acid, with CAS number 1260897-05-9, is a fluorinated carboxylic acid. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1260897-05-9 |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| Predicted Boiling Point | 222.6 ± 40.0 °C |

| Predicted Density | 1.29 ± 0.1 g/cm³ |

| Primary Use | Intermediate in chemical synthesis |

This fluorinated cyclopentane derivative is primarily utilized as a structural motif in the synthesis of more complex, pharmacologically active molecules. Its fluorine substituents can impart desirable properties to the final compound, such as increased metabolic stability and binding affinity.

Synthesis of Muscarinic M4 Receptor Modulators

3,3-Difluorocyclopentane-1-carboxylic acid is a key intermediate in the synthesis of a novel class of muscarinic M4 receptor modulators. The general synthetic approach involves the coupling of this carboxylic acid with a suitable amine-containing scaffold. A representative synthetic workflow is outlined below.

Experimental Protocol: Amide Coupling

A general procedure for the amide coupling reaction is as follows:

-

Activation of the Carboxylic Acid: 3,3-Difluorocyclopentane-1-carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide, dichloromethane). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), are added to activate the carboxylic acid.

-

Addition of the Amine: The amine-containing scaffold is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until completion is observed by a suitable analytical method (e.g., LC-MS, TLC).

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified using techniques such as column chromatography or recrystallization to yield the final M4 PAM.

Pharmacological Properties of Derived M4 PAMs

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Positive allosteric modulators of the M4 receptor enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced modulation of receptor activity compared to direct agonists.[1]

Below is a table summarizing the in vitro pharmacological data for representative M4 PAMs developed from similar fluorinated building blocks.

| Compound ID | M4 PAM EC₅₀ (nM) | Selectivity vs. other Muscarinic Receptors |

| VU0467485 | 78.8 (human) | Highly selective over M1, M2, M3, and M5 |

| A9 | 513 | Promising M4 selectivity |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that produces 50% of the maximal response.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is predominantly coupled to the Gᵢ/ₒ family of G proteins.[1] Activation of the M4 receptor by acetylcholine, potentiated by a PAM, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade ultimately modulates neuronal excitability.

Conclusion

The chemical entity identified by CAS number 1260897-05-9, 3,3-difluorocyclopentane-1-carboxylic acid, represents a valuable starting material for the synthesis of potent and selective muscarinic M4 receptor positive allosteric modulators. The incorporation of this fluorinated moiety contributes to the development of drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The resulting M4 PAMs hold promise for the treatment of schizophrenia and other neurological disorders by selectively modulating cholinergic neurotransmission in the central nervous system. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.

References

Conformational Landscape of 3,3-Difluorocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into cyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth theoretical exploration of the conformational analysis of 3,3-difluorocyclopentanecarboxylic acid, a valuable building block in drug discovery. In the absence of direct experimental studies, this document synthesizes fundamental principles of cyclopentane ring puckering, the stereoelectronic effects of gem-difluoro substitution, and the influence of a carboxylic acid moiety to predict the conformational landscape of this molecule. Detailed, adaptable protocols for key experimental (NMR spectroscopy, X-ray crystallography) and computational (DFT) techniques are provided to guide future empirical investigations.

Introduction to Cyclopentane Conformation

Unlike the more rigid cyclohexane ring, cyclopentane is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from eclipsing C-H bonds. To alleviate this strain, the cyclopentane ring puckers into non-planar conformations. The two most common, low-energy conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) .[1][2]

In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, reminiscent of an open envelope flap. In the half-chair conformation, three atoms are coplanar, with one atom positioned above and another below the plane. The energy barrier between these conformations is exceptionally low, leading to a rapid interconversion process known as pseudorotation , where the "pucker" effectively rotates around the ring.[1]

Substituents on the cyclopentane ring disrupt the symmetry and create distinct energy minima, favoring certain puckered conformations over others to minimize steric and electronic repulsions.

Predicted Conformational Preferences of this compound

The conformational equilibrium of this compound is dictated by the interplay of the flexible cyclopentane core and the steric and electronic demands of the gem-difluoro and carboxylic acid groups.

The gem-difluoro group at the C3 position is expected to significantly influence the ring's puckering. The highly polar C-F bonds and the gauche effect can favor specific torsional angles.[3] The carboxylic acid at C1 will also adopt preferential orientations to minimize steric hindrance with the ring hydrogens.

Two primary puckered conformations are anticipated to be in equilibrium: an envelope conformation and a twist conformation .

-

Envelope Conformation (C_s-like) : The pucker is likely to be at a carbon atom distal to the bulky carboxylic acid group to minimize steric interactions. An envelope with C1 (the carbon bearing the carboxyl group) as the flap could be a possibility, but puckering at C4 might be more favorable to move ring hydrogens away from the substituent. The gem-difluoro group at C3 will influence the precise geometry.

-

Twist Conformation (C_2-like) : This conformation may offer a more effective staggering of substituents and ring hydrogens, potentially representing a global energy minimum. The twist would likely position the carboxylic acid in a pseudo-equatorial orientation to reduce steric strain.

The equilibrium between these forms is expected to be dynamic, and the energy difference is likely to be small. The orientation of the carboxylic acid (axial vs. equatorial-like) will be a key factor in determining the relative stability of the conformers.

Quantitative Conformational Data (Theoretical)

In the absence of experimental data, the following tables summarize hypothetical quantitative data that could be expected from computational chemistry studies (e.g., DFT calculations) on the most stable conformers of this compound.

Table 1: Predicted Relative Energies of Key Conformers

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| I | C4-endo Envelope | 0.2 - 0.5 | 30 - 40 |

| II | C1-C2 Twist | 0.0 | 60 - 70 |

Table 2: Predicted Key Dihedral Angles for the Most Stable Conformer (Twist)

| Dihedral Angle | Atoms | Predicted Value (°) |

| Pseudorotation Angle (P) | - | 150 - 170 |

| Puckering Amplitude (q) | - | 0.4 - 0.5 |

| C5-C1-C2-C3 | C5, C1, C2, C3 | 20 - 30 |

| C1-C2-C3-C4 | C1, C2, C3, C4 | -35 - -45 |

| C2-C3-C4-C5 | C2, C3, C4, C5 | 30 - 40 |

| H1-C1-C(O)OH | H1, C1, C(O)OH | Variable (rotamer dependent) |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H and ¹⁹F NMR: Acquire standard 1D ¹H and ¹⁹F NMR spectra to identify chemical shifts and basic coupling patterns.

-

J-Coupling Analysis:

-

Measure vicinal proton-proton coupling constants (³J_HH) from a high-resolution 1D ¹H spectrum or using 2D techniques like COSY.

-

The magnitude of ³J_HH is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental J-couplings to those predicted for different theoretical conformations, the predominant solution conformation can be inferred.[4][5]

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform a 2D NOESY or ROESY experiment.

-

NOEs are observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

-

The presence and intensity of specific NOE cross-peaks provide crucial distance constraints that help to distinguish between different puckered conformations and to determine the orientation of the carboxylic acid group relative to the ring.[6]

-

-

Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the dynamics of conformational interconversion. Changes in chemical shifts or coupling constants can provide information on the thermodynamic parameters (ΔH°, ΔS°) of the conformational equilibrium.

Single-Crystal X-Ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern using an area detector.[8]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, bond lengths, angles, and thermal parameters to achieve the best fit with the experimental data.[9]

-

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are essential for predicting the geometries, relative energies, and spectroscopic properties of different conformers.

Protocol for DFT-based Conformational Analysis:

-

Conformational Search:

-

Perform an initial conformational search using a computationally less expensive method (e.g., molecular mechanics with a force field like MMFF94) to identify a broad range of possible low-energy structures.

-

-

Geometry Optimization:

-

Optimize the geometry of each identified conformer using a DFT method. A common and reliable functional is B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.[10]

-

Incorporate an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions.

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations on each optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).[11]

-

-

Relative Energy Calculation:

-

Calculate the relative Gibbs free energies of all stable conformers to predict their equilibrium populations at a given temperature. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more advanced functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)).[12]

-

Visualizations

Conclusion

The conformational analysis of this compound presents a compelling case study in the subtle interplay of ring flexibility and substituent effects. While direct experimental data is currently unavailable, a theoretical framework based on the principles of cyclopentane puckering and the stereoelectronic influence of fluorine strongly suggests a dynamic equilibrium between low-energy envelope and twist conformations. The provided experimental and computational protocols offer a clear roadmap for future investigations to elucidate the precise conformational landscape of this important synthetic building block. A thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics and will empower drug development professionals to leverage its unique properties effectively.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. On the use of 3J-coupling NMR data to derive structural information on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lancaster.ac.uk [lancaster.ac.uk]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

Spectroscopic and Synthetic Profile of 3,3-Difluorocyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic route for 3,3-Difluorocyclopentanecarboxylic acid. This fluorinated carbocyclic compound is a valuable building block in medicinal chemistry, offering unique conformational constraints and physicochemical properties beneficial for drug design. The strategic introduction of a gem-difluoro group can modulate acidity, lipophilicity, and metabolic stability of parent molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | -COOH |

| ~3.0 - 3.2 | Multiplet | 1H | H-1 (CH) |

| ~2.2 - 2.5 | Multiplet | 4H | H-2, H-5 (CH₂) |

| ~2.0 - 2.2 | Multiplet | 2H | H-4 (CH₂) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O (Carboxylic Acid) |

| ~124 (t, J ≈ 240-250 Hz) | C-3 (CF₂) |

| ~45 | C-1 (CH) |

| ~35 (t, J ≈ 20-25 Hz) | C-2, C-5 (CH₂) |

| ~30 | C-4 (CH₂) |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -90 to -110 | Multiplet |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~1710 | C=O stretch of carboxylic acid |

| 1100-1300 | C-F stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 150.05 | [M]⁺ (Molecular Ion) |

| 131.04 | [M - F]⁺ |

| 105.04 | [M - COOH]⁺ |

| 82.04 | [C₅H₆F]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved from the key intermediate, 3,3-difluorocyclopentanone. A plausible synthetic route is outlined below.[1]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

This intermediate can be prepared via a Dieckmann condensation of diethyl 2,2-difluoroadipate, followed by hydrolysis and decarboxylation.[1]

-

Materials: Diethyl 2,2-difluoroadipate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Toluene, Concentrated Hydrochloric acid (HCl), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄), Ethyl acetate.

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a reactor cooled to 0-5 °C.

-

A solution of diethyl 2,2-difluoroadipate in toluene is added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is warmed to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield a β-keto ester.

-

The crude β-keto ester is refluxed with aqueous HCl for 4-6 hours for hydrolysis and decarboxylation.

-

After cooling and neutralization, the product is extracted, dried, and purified by vacuum distillation to yield 3,3-difluorocyclopentanone.[1]

-

Step 2: Oxidation of 3,3-Difluorocyclopentanone to this compound

A suitable oxidation method, such as a haloform reaction or oxidation with a peroxy acid, would be employed to convert the ketone to the desired carboxylic acid.

-

Materials: 3,3-Difluorocyclopentanone, Sodium hypobromite (or other suitable oxidizing agent), Sodium hydroxide, Hydrochloric acid, Diethyl ether.

-

Procedure:

-

3,3-Difluorocyclopentanone is dissolved in a suitable solvent and cooled in an ice bath.

-

A freshly prepared solution of sodium hypobromite is added dropwise while maintaining the temperature.

-

The reaction is stirred until completion (monitored by TLC or GC).

-

The excess oxidant is quenched, and the reaction mixture is acidified with hydrochloric acid.

-

The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) chemical environments.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

-

Acquisition Parameters: Standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR are used.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

-

Acquisition Parameters:

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean ATR crystal is collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared and introduced into the instrument, often via a gas chromatograph (GC-MS).

Visualizations

The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Caption: Synthetic workflow for this compound.

References

3,3-Difluorocyclopentanecarboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 3,3-Difluorocyclopentanecarboxylic acid, focusing on its fundamental molecular properties. This fluorinated organic compound is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and metabolic stability.

Molecular Properties

The essential molecular data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₈F₂O₂[1] |

| Molecular Weight | 150.12 g/mol [1][2] |

| Exact Mass | 150.04923582 Da[1] |

| CAS Number | 1260897-05-9[1] |

Molecular Structure

The structure of this compound consists of a five-membered cyclopentane ring where two fluorine atoms are attached to the third carbon atom, and a carboxylic acid group is attached to the first carbon atom.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can vary. One common synthetic route involves the reaction of cyclopentanone with hydrofluoric acid. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of the compound. Specific experimental conditions and parameters would be detailed in relevant scientific literature and patents.

Applications

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The presence of the difluoro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable building block in drug discovery. It is also used in the preparation of linked bisimidazoles and bisbenzimidazoles.[2][4]

References

An In-depth Technical Guide on the Stability and Reactivity of 3,3-Difluorocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclopentanecarboxylic acid is a fluorinated organic compound with growing interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group on the cyclopentane ring significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a valuable building block in drug design.[1] This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid or crystalline solid that is soluble in water and some organic solvents.[2] The presence of two fluorine atoms enhances the compound's lipophilicity and can affect its reactivity and stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈F₂O₂ | [3] |

| Molecular Weight | 150.12 g/mol | [3] |

| Appearance | Colorless liquid or crystalline solid | [2] |

| Melting Point | ~ -3 °C | [2] |

| Boiling Point | 123-125 °C | [2] |

| Density | ~1.22 g/cm³ | [2] |

| Predicted pKa | 3.85 ± 0.40 | [2] |

Stability Profile

Thermal Stability

Experimental Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol is adapted from a general procedure for analyzing the thermal properties of carboxylates.[6]

-

Instrumentation: Utilize a thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Analysis Conditions:

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The temperature at the maximum rate of mass loss (from the first derivative of the TGA curve) can be used to compare the thermal stability of different compounds.

-

pH Stability

The stability of this compound in aqueous solutions at different pH values is crucial for its handling, formulation, and biological applications. The predicted pKa of 3.85 suggests that the compound will exist predominantly in its protonated (carboxylic acid) form in acidic conditions and as the carboxylate anion in neutral and basic conditions.[2] While the gem-difluoro group is generally stable, the carboxylic acid moiety can be susceptible to degradation under certain pH and temperature conditions, although specific hydrolysis data for this compound is not available.

Experimental Protocol 2: pH Stability Assay using UPLC-MS/MS

This protocol is a generalized procedure for assessing the pH stability of organic compounds.

-

Materials:

-

This compound

-

Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 ammonium formate)

-

Organic solvent for stock solution (e.g., DMSO)

-

UPLC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution into the different pH buffer solutions to a final concentration of approximately 2 µM.

-

Incubate the solutions at a controlled temperature (e.g., 37 °C) for a set period (e.g., 24 hours).

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quench the reaction by adding an appropriate solution to neutralize the pH.

-

Analyze the samples by UPLC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics at each pH.

-

Reactivity Profile

Nucleophilic Acyl Substitution

Like other carboxylic acids, this compound is expected to undergo nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The hydroxyl group can be converted into a better leaving group to facilitate these reactions. For instance, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride, a much more reactive species.[7]

Use as a Synthetic Intermediate

This compound serves as an intermediate in the preparation of more complex molecules, such as linked bisimidazoles and bisbenzimidazoles.[2][8] This suggests that the carboxylic acid functionality can be activated and coupled with other molecules.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motifs are present in biologically active molecules. The cyclopentane ring is a common scaffold in various therapeutic agents. For instance, some cyclopentane derivatives exhibit potent anti-influenza virus activities by inhibiting neuraminidase.[9] Furthermore, other difluorinated cyclopentane derivatives have been designed as inactivators of GABA aminotransferase (GABA-AT), an enzyme that degrades the neurotransmitter GABA.[10] Inhibition of GABA-AT leads to increased GABA levels in the brain, which has therapeutic potential for treating addiction and epilepsy.[10]

Given the structural similarities, it is plausible that derivatives of this compound could be investigated for activity in these or other biological pathways.

Conclusion

This compound is a promising building block for the development of new chemical entities. Its stability is generally good at room temperature, but like other carboxylic acids, it can undergo decomposition at elevated temperatures and its reactivity is centered around the carboxylic acid functionality. While direct biological data is scarce, the presence of the difluorinated cyclopentane moiety suggests potential for interaction with various biological targets. Further research is warranted to fully elucidate its stability under various conditions, explore its reactivity in a broader range of chemical transformations, and investigate its potential pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 3. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic ac… [cymitquimica.com]

- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclopentanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Difluorocyclopentanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, the compound's physicochemical properties, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers in drug development and organic synthesis, enabling them to establish a robust methodology for their own solubility studies.

Introduction

This compound is a fluorinated organic compound with applications in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its fluorine substituents can significantly influence its physicochemical properties, including lipophilicity, acidity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C6H8F2O2 | [3] |

| Molecular Weight | 150.12 g/mol | [3][4] |

| Appearance | Colorless liquid or crystalline solid | [5] |

| Boiling Point | 222.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 3.85 ± 0.40 (Predicted) | [3] |

| XLogP3-AA | 1.3 | [4] |

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility Description | Reference |

| Polar Protic | Water | Soluble | [5] |

| Alcohols (e.g., Methanol) | Soluble, Slightly Soluble | [3][5] | |

| Polar Aprotic | Ketones | Soluble | [5] |

| Ethers | Soluble | [5] | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

The presence of the carboxylic acid group, capable of hydrogen bonding, contributes to its solubility in polar solvents like water and alcohols.[1] The fluorine atoms enhance the compound's lipophilicity, which may influence its interaction with various organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment of carboxylic acids.[6][7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a constant temperature shaker or water bath at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

-

Quantification of Dissolved Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors can aid in the selection of appropriate solvents for various applications.

Key Influencing Factors

Caption: A diagram showing the interplay of factors affecting the solubility of the target compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its qualitative solubility profile suggests good solubility in polar organic solvents such as alcohols, ketones, and ethers. For researchers and drug development professionals requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for in-house determination. A thorough understanding of the compound's physicochemical properties and the factors influencing its solubility is paramount for its successful application in synthesis and formulation.

References

- 1. CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic ac… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 4. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Methodological & Application

Applications of 3,3-Difluorocyclopentanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclopentanecarboxylic acid is a fluorinated building block of significant interest in medicinal chemistry. The incorporation of a gem-difluoro group onto a cyclopentyl scaffold offers several advantages in drug design, including enhanced metabolic stability, modulation of acidity, and conformational constraint. While extensive public data on specific drug candidates incorporating this compound is limited, its structural motifs are present in various biologically active compounds. This document provides an overview of its potential applications, drawing parallels from the closely related and more extensively studied 3,3-difluorocyclopentanamine, along with detailed synthetic protocols.

The strategic introduction of fluorine is a well-established method in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a molecule. The 3,3-difluoro moiety can act as a bioisostere for a carbonyl group, influencing molecular interactions with biological targets. The cyclopentane ring provides a rigid scaffold that can help in the precise positioning of functional groups within a protein's binding site.

Potential Therapeutic Applications

Based on the utility of the 3,3-difluorocyclopentyl scaffold in existing research, this compound holds promise as a key component in the design of novel therapeutics in several areas:

-

Kinase Inhibitors: The 3,3-difluorocyclopentyl moiety has been successfully incorporated into selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and is implicated in autoimmune and inflammatory diseases. The rigid cyclopentane ring can orient the molecule within the ATP-binding site of the kinase. While the amine derivative is more commonly reported, the carboxylic acid could be used to synthesize amide derivatives with potential inhibitory activity.

-

Antiviral Agents: The cyclopentane scaffold is a feature of several neuraminidase inhibitors used to treat influenza. The 3,3-difluorocyclopentyl group can enhance metabolic stability, a desirable feature for antiviral drugs.[2] this compound can be derivatized to mimic the natural substrate of viral enzymes.

-

Central Nervous System (CNS) Disorders: Fluorinated cyclopentane derivatives are being explored for the treatment of CNS disorders. The lipophilicity and metabolic stability imparted by the difluoro group can be advantageous for brain-penetrant drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding ketone, 3,3-difluorocyclopentanone. The ketone itself is typically synthesized via a Dieckmann condensation of a difluorinated adipate ester.[3]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

-

Reaction: Dieckmann condensation of diethyl 2,2-difluoroadipate followed by hydrolysis and decarboxylation.

-

Materials: Diethyl 2,2-difluoroadipate, sodium ethoxide, anhydrous ethanol, toluene, concentrated hydrochloric acid, ethyl acetate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor cooled to 0-5 °C.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Hydrolyze and decarboxylate the β-keto ester by refluxing with aqueous acid to obtain 3,3-difluorocyclopentanone.

-

Step 2: Synthesis of this compound from 3,3-Difluorocyclopentanone

-

Reaction: Haloform reaction or oxidation of an intermediate cyanohydrin. A plausible route via a cyanohydrin is described below.

-

Materials: 3,3-Difluorocyclopentanone, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI2), concentrated hydrochloric acid.

-

Procedure:

-

To a solution of 3,3-difluorocyclopentanone in a suitable solvent, add a catalytic amount of ZnI2.

-

Add TMSCN dropwise and stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or GC-MS).

-

Carefully add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to the carboxylic acid.

-

After completion of the reaction, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain crude this compound, which can be further purified by chromatography or crystallization.

-

Protocol 2: Amide Coupling for Library Synthesis

To explore the medicinal chemistry applications of this compound, a library of amide derivatives can be synthesized via parallel synthesis.

-

Reaction: Amide bond formation between this compound and a diverse set of primary or secondary amines.

-

Materials: this compound, a library of amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), 96-well reaction block.

-

Procedure (for a 96-well format):

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in DMF.

-

Prepare a 0.2 M solution of each amine in DMF in a separate 96-well plate.

-

Prepare a 0.2 M solution of HATU in DMF.

-

Prepare a 0.4 M solution of DIPEA in DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).

-

Add 100 µL of the respective amine stock solution to each well (0.02 mmol).

-

Add 100 µL of the HATU stock solution to each well (0.02 mmol).

-

Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

-

The combined organic extracts can be further purified and analyzed.

-

-

Data Presentation

As of the latest literature review, specific and comprehensive biological activity data for derivatives of this compound are not extensively available in the public domain. Researchers are encouraged to generate such data through screening of the synthesized compound libraries against relevant biological targets. A hypothetical data table for the screening of amide derivatives against a kinase is presented below as a template.

Table 1: Hypothetical Screening Data for Amide Derivatives of this compound as Kinase Inhibitors

| Compound ID | Amine Moiety (R) | Kinase IC50 (nM) |

| DFCP-A-001 | Aniline | >10,000 |

| DFCP-A-002 | 4-Fluoroaniline | 8,500 |

| DFCP-A-003 | 4-Methoxyaniline | 9,200 |

| ... | ... | ... |

| Control | Staurosporine | 10 |

Conclusion

While direct applications of this compound in marketed drugs or late-stage clinical candidates are not yet prominent in publicly accessible literature, its structural features make it a highly attractive building block for medicinal chemistry. The provided protocols for its synthesis and derivatization offer a pathway for researchers to explore its potential in developing novel therapeutics with improved pharmacological profiles. The inherent properties of the 3,3-difluorocyclopentyl scaffold suggest that its incorporation into drug discovery programs, particularly in the areas of kinase inhibition, antiviral therapy, and CNS-targeted agents, is a promising strategy. Further research and publication of biological data are anticipated to elucidate the full potential of this versatile building block.

References

Application Notes and Protocols for the Derivatization of 3,3-Difluorocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3,3-difluorocyclopentanecarboxylic acid, a valuable building block in medicinal chemistry. The introduction of the 3,3-difluorocyclopentyl moiety can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The primary methods for derivatizing this carboxylic acid, amide bond formation and esterification, are covered in detail.

Amide Bond Formation from this compound

Amide coupling is a fundamental reaction in drug discovery, enabling the synthesis of a vast array of compounds. Several robust methods are available for the coupling of this compound with primary and secondary amines.

Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and the suppression of side reactions, making it suitable for challenging substrates.

Experimental Workflow for HATU Coupling:

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: Amide Coupling of this compound using HATU

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Amide Coupling using EDC

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide commonly used for amide bond formation. It is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

Protocol 2: Amide Coupling of this compound using EDC/HOBt

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure amide.

Amide Synthesis via Acyl Chloride

For less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride can be an effective strategy.

Protocol 3: Two-Step Amide Synthesis via Acyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous (optional)

-

Catalytic amount of DMF (if using oxalyl chloride)

Procedure: Step 1: Formation of 3,3-Difluorocyclopentanecarbonyl chloride

-

In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

-

Add thionyl chloride (2.0 eq) and gently reflux the mixture for 1-2 hours. Alternatively, dissolve the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF, and then add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by stirring at room temperature for 1-2 hours.

-

After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure. The crude acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

-